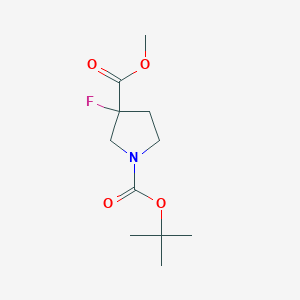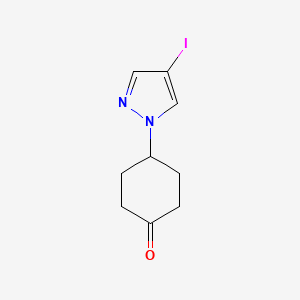
4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine
Descripción general
Descripción
4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine, abbreviated as 4-MTA, is an organic compound belonging to the class of thiazoles. It has been studied extensively for its potential applications in scientific research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Potential for Anticonvulsant and Neuroprotective Agents
Studies have indicated that derivatives of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine show promising results as anticonvulsant agents. One compound, identified as p-Aminobenzene sulphonyl morpholine (compound 82/208), exhibited significant anticonvulsant activity against electroshock-induced seizures and PTZ-induced tonic seizures in mice. The compound showcased several advantages over diphenyl hydantoin, a reference standard in experimental evaluations, indicating its potential as a superior anticonvulsant agent (Dua et al., 1994).
Inhibition of Mast Cell-Mediated Allergic Responses
CYC116, a compound under development as an anti-cancer drug, contains the structural framework of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine. This compound demonstrated an inhibitory effect on mast cell degranulation and the secretion of pro-inflammatory cytokines like TNF-α and IL-6. Given its potent inhibitory effect on mast cell-mediated allergic responses and its potential use in treating conditions like atopic dermatitis and allergic rhinitis, CYC116 holds promise for broader therapeutic applications (Park et al., 2018).
Potential in Treating Binge Eating Disorders
The role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating has been studied, and compounds structurally related to 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine have been shown to impact this pathway. For instance, SB-649868, a dual OX1/OX2R antagonist, selectively reduced binge eating of highly palatable food in female rats without affecting the intake of standard food pellets. This suggests a potential therapeutic application for eating disorders with a compulsive component, highlighting the compound's potential in this domain (Piccoli et al., 2012).
Modulation of GABAA Receptors
Studies have synthesized new series of imidazolones and pyrrolones, incorporating 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine, that exhibit anxiolytic properties due to the modulation of GABAA receptor responses. These compounds, particularly 1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one (2), showed protective effects in various tests, indicating their potential as therapeutic agents with anxiolytic effects and lesser side effects compared to traditional benzodiazepines (Grunwald et al., 2006).
Propiedades
IUPAC Name |
4-(4-morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-13-15-12(9-18-13)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOVEORQGFDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



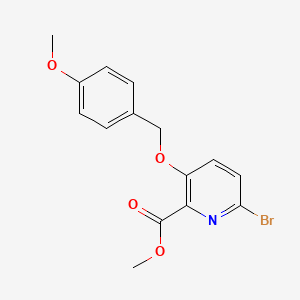
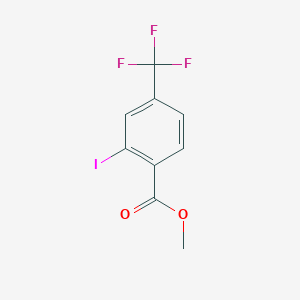


![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)


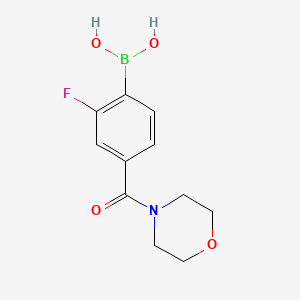

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)

